Excoecarioside B
描述
Excoecarioside B is a megastigmane glucoside first isolated from the leaves of Excoecaria cochinchinensis Lour. var. cochinchinensis (Euphorbiaceae), a medicinal plant native to Vietnam . Its molecular formula is C₁₉H₂₈O₈, with a molecular weight of 384.43 g/mol, and it exists as a syrup with a specific optical rotation of [α]D = +29.3° . Structurally, it belongs to the megastigmane family, characterized by a 13-carbon skeleton fused with a β-D-glucopyranoside unit. While its exact stereochemistry remains less documented compared to its analogs, this compound shares core structural features with other megastigmanes, including a bicyclic terpenoid backbone and glycosidic linkages .
The compound’s isolation involves chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), followed by structural elucidation using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
属性
分子式 |
C19H28O8 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
(2S,5S)-2,6,6-trimethyl-10-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1-oxaspiro[4.5]deca-3,9-dien-8-one |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-19(27-10)11(6-12(21)7-18(19,2)3)9-25-17-16(24)15(23)14(22)13(8-20)26-17/h4-6,10,13-17,20,22-24H,7-9H2,1-3H3/t10-,13+,14+,15-,16+,17+,19+/m0/s1 |
InChI 键 |
DDMIPYQLIZVPJH-SGRKQYAJSA-N |
手性 SMILES |
C[C@H]1C=C[C@@]2(O1)C(=CC(=O)CC2(C)C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
CC1C=CC2(O1)C(=CC(=O)CC2(C)C)COC3C(C(C(C(O3)CO)O)O)O |
同义词 |
excoecarioside B |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
Excoecarioside B is part of a broader class of megastigmane glucosides. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Structural and Physical Comparison
Key Structural Differences
Backbone Saturation and Substituents: this compound (C₁₉H₂₈O₈) has two fewer hydrogen atoms than Excoecarioside A (C₁₉H₃₂O₈), suggesting the presence of a double bond or ring unsaturation in its aglycone . Corchoionoside C (C₁₉H₃₀O₈) differs by two hydrogens from this compound, likely due to variations in methyl or hydroxyl group placement . Excoecarin T2 (C₂₀H₃₂O₆) lacks a glucose unit but contains an additional methyl group compared to this compound .
Glycosylation Patterns: Excoecarioside A and B both feature β-D-glucopyranoside moieties, but Excoecarioside A’s glucose unit is linked to a fully saturated megastigmane core, as evidenced by its 13C-NMR signals for a carbonyl (δC 207.1) and three methyl groups (δC 22.1–28.3) .
Isolation and Analytical Techniques
- This compound : Isolated via silica gel and RP-18 chromatography; characterized by ESI-MS and optical rotation .
- Excoecarioside A : Identified using 2D NMR (HSQC, HMBC) and chemical derivatization (modified Mosher’s method) to confirm stereochemistry .
- Corchoionoside C: Structural assignment relied on DEPT and COSY spectra, but full stereochemical details are unresolved .
常见问题
Q. What validated analytical methods are recommended for the structural elucidation of Excoecarioside B?
this compound’s structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT, HSQC, HMBC), high-resolution mass spectrometry (HR-ESI-MS), and 2D correlation experiments. For example, HMBC correlations can confirm glycosidic linkages and methyl group placements, as demonstrated in studies of structurally related compounds like Excoecarioside A . Researchers should cross-validate spectral data with computational tools (e.g., molecular modeling) and compare results to existing databases to minimize misassignments.
Q. How can researchers isolate this compound from plant sources while minimizing co-elution with structurally similar compounds?
Isolation protocols often combine chromatographic techniques:
- Step 1 : Use medium-pressure liquid chromatography (MPLC) with a C18 reversed-phase column and gradient elution (e.g., H2O:MeOH).
- Step 2 : Apply preparative HPLC with a polar-embedded stationary phase to resolve isomers.
- Step 3 : Validate purity via TLC (multiple solvent systems) and LC-MS . Co-elution challenges may require adjusting mobile phase pH or incorporating ion-pair reagents.
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Prioritize assays aligned with hypothesized mechanisms (e.g., cytotoxicity, anti-inflammatory, or antioxidant activity):
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Anti-inflammatory : LPS-induced NO production in macrophages. Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacokinetic properties be resolved across studies?
Contradictions in bioavailability or metabolite profiles often arise from methodological variability. To address this:
- Standardize protocols : Use identical animal models (e.g., Sprague-Dawley rats) and administration routes (oral vs. intravenous).
- Analytical harmonization : Employ UPLC-QTOF-MS for metabolite identification and validate assays using certified reference materials.
- Meta-analysis : Apply PRISMA guidelines to systematically evaluate heterogeneity in existing studies .
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in neurodegenerative models?
A multi-omics approach is recommended:
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated neuronal cells.
- Proteomics : SILAC labeling to quantify protein expression changes.
- Functional validation : CRISPR/Cas9 knockout of candidate targets (e.g., BACE1 in Alzheimer’s models). Ensure blinding and randomization to reduce bias, and use sham controls .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Discrepancies may stem from poor bioavailability or off-target effects. Mitigation strategies include:
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and blood-brain barrier penetration.
- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., glycosylation sites) to enhance stability.
- Dose-response modeling : Use Hill equation fittings to compare potency across models .
What frameworks are recommended for formulating hypothesis-driven research questions about this compound’s therapeutic potential?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework :
- Population : Specific cell lines or animal models (e.g., diabetic nephropathy in db/db mice).
- Intervention : this compound dosage and administration route.
- Comparison : Standard therapeutics (e.g., metformin for diabetes).
- Outcome : Quantifiable endpoints (e.g., reduced serum creatinine levels) .
Methodological Considerations
Q. How can researchers ensure reproducibility when replicating this compound synthesis or extraction protocols?
Adhere to the ARRIVE guidelines for experimental reporting:
- Document solvent grades, equipment calibration dates, and environmental conditions (e.g., humidity during lyophilization).
- Share raw data (NMR spectra, chromatograms) in supplementary materials.
- Use third-party compound validation services to confirm identity .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?
Q. How should researchers critically evaluate the limitations of this compound studies during peer review?
Scrutinize:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
